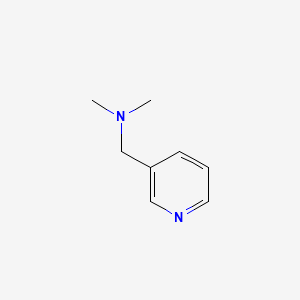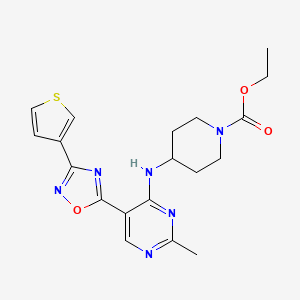![molecular formula C16H11FN4O B2727027 4-fluoro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide CAS No. 478039-93-9](/img/structure/B2727027.png)
4-fluoro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-fluoro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide” is a chemical compound with the molecular formula C16H11FN4O and a molecular weight of 294.289 . It is not intended for human or veterinary use and is primarily used for research.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .Applications De Recherche Scientifique
Alzheimer's Disease Research : One application is in Alzheimer's disease research. A derivative of 4-fluoro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide was used as a molecular imaging probe for quantification of serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This study found significant decreases in receptor densities, correlating with the severity of clinical symptoms (Kepe et al., 2006).
Antitumor Activity : Another application is in cancer research, where derivatives like MS-27-275, which inhibits histone deacetylase (HDA), have shown marked in vivo antitumor activity against various human tumors. This compound causes hyperacetylation of nuclear histones in tumor cell lines and induces several cellular changes associated with inhibited tumor growth (Saito et al., 1999).
Chronic Myelogenous Leukemia Treatment : In the treatment of chronic myelogenous leukemia (CML), flumatinib (a derivative) is in Phase I clinical trials in China. The study focused on identifying the metabolites of flumatinib in CML patients to determine the main metabolic pathways of the drug in humans after oral administration (Gong et al., 2010).
Material Science : Beyond medical applications, this compound has uses in material science. For example, derivatives were used in the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, showing high thermal stability and solubility in polar solvents (Hsiao et al., 2000).
Antiviral Research : Its derivatives have been evaluated for antiviral activity against Hepatitis C Virus and SARS-CoV, with the 5-fluoro derivative showing potential as an inhibitor of HCV RNA synthesis (Selvam et al., 2008).
Histone Deacetylase Inhibition for Cancer Therapy : The compound MGCD0103, another derivative, acts as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It has shown promise in blocking cancer cell proliferation and inducing apoptosis, making it a potential anticancer drug (Zhou et al., 2008).
Met Kinase Inhibition for Cancer Treatment : Derivatives have been identified as potent and selective Met kinase inhibitors, showing effectiveness in tumor models and advancing into clinical trials (Schroeder et al., 2009).
Synthesis and Structural Characterization : The compound has been synthesized and characterized using various techniques, demonstrating its utility in analytical chemistry (Deng et al., 2014).
Soluble Fluoro-Polyimides : It has also been used in the synthesis of soluble fluoro-polyimides, showing potential applications in the development of materials with high thermal stability and low moisture absorption (Xie et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
4-fluoro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O/c17-13-3-1-12(2-4-13)16(22)21-14-7-10-19-15(20-14)11-5-8-18-9-6-11/h1-10H,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEGGPGMGOCFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=NC=C2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326866 |
Source


|
| Record name | 4-fluoro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822099 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478039-93-9 |
Source


|
| Record name | 4-fluoro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([2,2'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2726945.png)
![N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide](/img/structure/B2726949.png)
![1-(2-chlorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide](/img/structure/B2726950.png)
![3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2726953.png)

![3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B2726956.png)

![(E)-methyl 3-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2726959.png)
![Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2726961.png)


![4-Chloro-5,6-dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B2726965.png)
